3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acylating agents. For instance, 3-methyl-1,2,4-triazole can be prepared by reacting methyl hydrazine with formic acid under reflux conditions.
-
Alkylation: : The triazole ring is then alkylated using an appropriate alkyl halide. In this case, 3-methyl-1,2,4-triazole can be reacted with 3-chloropropan-1-amine under basic conditions to yield 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine.
-
Formation of the Dihydrochloride Salt: : The free base of 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
-
Reduction: : Reduction reactions can target the triazole ring or any oxidized derivatives, reverting them to their original state or forming new reduced products.
-
Substitution: : The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole-containing compounds are often used in the development of drugs targeting various diseases, including infections and cancer.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-Triazol-3-yl)propan-1-amine: Similar structure but lacks the methyl group on the triazole ring.
3-(4-Amino-1,2,4-triazol-3-yl)propan-1-amine: Contains an amino group instead of a methyl group on the triazole ring.
3-(3-Methyl-1,2,4-triazol-4-yl)butan-1-amine: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
The presence of the methyl group on the triazole ring and the specific positioning of the propan-1-amine chain confer unique chemical properties to 3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(3-methyl-1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-6-9-8-5-10(6)4-2-3-7;;/h5H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUYNIKEAITMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.